molecular formula C25H21F2NO3S B2638548 6-fluoro-1-(2-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one CAS No. 866844-89-5

6-fluoro-1-(2-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one

Cat. No. B2638548
CAS RN: 866844-89-5
M. Wt: 453.5
InChI Key: PHNGPGWNHODPEW-UHFFFAOYSA-N
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Description

6-fluoro-1-(2-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

  • Cytotoxicity Analysis of Quinolinone Analogues : A study conducted by Joon et al. (2021) performed a Quantitative Structure Cytotoxicity Relationship (QSCR) analysis on fluoroquinolone analogues, revealing insights into the structural parameters influencing cytotoxicity. This research suggested the relevance of these compounds in designing potent, safer anti-cancer drugs (Joon et al., 2021).

  • Synthesis and Evaluation of Cytotoxic Activities : Research by Reddy et al. (2013) focused on synthesizing a series of isatin derivatives, including fluoro-quinolones, and evaluating their in vitro cytotoxicity against various cancer cell lines. This study highlighted the potential of quinolone derivatives in cancer treatment (Reddy et al., 2013).

  • Photocatalytic Construction of Quinolinones : Zhai et al. (2022) developed a photocatalytic protocol for constructing quinolinones, showcasing the efficient synthesis of these compounds under mild conditions. This method holds significance for the preparation of quinolinone derivatives with potential biological activities (Zhai et al., 2022).

  • Synthesis of Fluorinated Quinolinones as Tubulin Polymerization Inhibitors : A study by Řehulka et al. (2020) synthesized fluorine-substituted quinolinone derivatives and tested their ability to inhibit tubulin polymerization, an essential process in cancer cell division. This research opens avenues for the development of new anticancer agents (Řehulka et al., 2020).

  • Chemical Transformations of Quinolones for Antimalarial Drugs : Asías et al. (2003) explored the chemical properties of quinolin-2-one derivatives for potential antimalarial drugs. This study highlights the versatility of quinolone compounds in the field of medicinal chemistry (Asías et al., 2003).

properties

IUPAC Name

6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO3S/c1-16(2)17-7-10-20(11-8-17)32(30,31)24-15-28(14-18-5-3-4-6-22(18)27)23-12-9-19(26)13-21(23)25(24)29/h3-13,15-16H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNGPGWNHODPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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